An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG3-amide-N-Fmoc is a heterobifunctional chemical linker integral to the fields of bioconjugation and drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker features three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[4][5] Each component imparts specific functionalities that are critical for its utility in advanced chemical biology applications.
The DBCO group is a sterically strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[2][6] The azide (B81097) and DBCO groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems, ensuring highly specific conjugation.[7]
The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which is often a challenge for large, hydrophobic biomolecules.[4][8] This increased solubility can improve the pharmacokinetic properties of therapeutic constructs.[9] The PEG spacer also provides flexibility and minimizes steric hindrance between the conjugated molecules.[8]
The Fmoc group is a base-labile protecting group for the terminal amine.[4] This allows for a modular and sequential approach to synthesis. The amine can be deprotected under specific basic conditions to allow for conjugation to a carboxyl group-containing molecule, such as an E3 ligase ligand in PROTAC synthesis.[9]
Physicochemical Properties
A summary of the key quantitative data for DBCO-PEG3-amide-N-Fmoc is presented in the table below. These values are representative and may vary slightly between suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C42H43N3O7 | [2][4] |
| Molecular Weight | 701.81 g/mol | [4] |
| Purity | ≥95% | [4][5] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [8] |
| Storage Temperature | -20°C | [8] |
Applications
The unique trifunctional nature of DBCO-PEG3-amide-N-Fmoc makes it a valuable tool for a variety of applications in biomedical research and drug development:
-
PROTAC Synthesis: This linker is widely used in the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2][3][10] The Fmoc-protected amine can be deprotected and coupled to an E3 ligase ligand, while the DBCO group can be reacted with an azide-modified target protein ligand.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody. The antibody, functionalized with an azide group, can be specifically conjugated to the DBCO-moiety of the linker which is already attached to a drug molecule.
-
Bioconjugation and Labeling: DBCO-PEG3-amide-N-Fmoc is a versatile tool for the site-specific modification of biomolecules, including proteins, peptides, and nucleic acids.[4][5] For instance, it can be used to attach fluorescent dyes, biotin, or other reporter molecules to a biomolecule of interest for imaging or detection purposes.
-
Surface Functionalization: The DBCO group can be used to immobilize azide-modified biomolecules onto surfaces for applications in biosensors and microarrays.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving DBCO-PEG3-amide-N-Fmoc. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
DBCO-PEG3-amide-N-Fmoc
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve DBCO-PEG3-amide-N-Fmoc in a minimal amount of DMF in a round-bottom flask under an inert atmosphere.
-
Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, and similar principles apply in solution-phase reactions.[11][12]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotection is typically complete within 30 minutes to 2 hours.[12][13]
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The resulting DBCO-PEG3-amine can be purified by flash column chromatography or used directly in the next step.
Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Molecule
This protocol details the conjugation of the deprotected linker to a molecule containing a carboxylic acid, for example, an E3 ligase ligand for PROTAC synthesis.
Materials:
-
DBCO-PEG3-amine (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., E3 ligase ligand) (1.0 equivalent)
-
HATU (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid-containing molecule and DBCO-PEG3-amine in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution.[4]
-
Stir the reaction mixture at room temperature for 4-6 hours.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the DBCO-PEG3-amide-conjugate.[4]
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the DBCO-containing conjugate and an azide-modified molecule.
Materials:
-
DBCO-PEG3-amide-conjugate (from Protocol 2) (1.0 equivalent)
-
Azide-modified molecule (e.g., target protein ligand) (1.1 equivalents)
-
Anhydrous DMSO
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the DBCO-PEG3-amide-conjugate and the azide-modified molecule in anhydrous DMSO.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent potential degradation of the DBCO group.[4]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, the final conjugate can be purified by preparative reverse-phase HPLC.[4]
Visualizations
The following diagrams illustrate the key processes involving DBCO-PEG3-amide-N-Fmoc.
Caption: Synthetic workflow using DBCO-PEG3-amide-N-Fmoc.
Caption: Logical workflow for PROTAC synthesis.
Caption: Mechanism of SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
